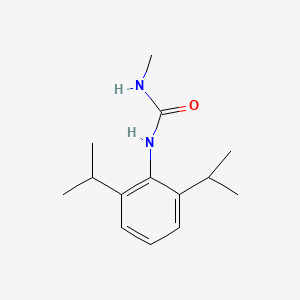

1-(2,6-Diisopropylphenyl)-3-methylurea

Description

1-(2,6-Diisopropylphenyl)-3-methylurea is a urea derivative characterized by a 2,6-diisopropylphenyl group attached to the urea nitrogen and a methyl group at the adjacent nitrogen. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]-3-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-9(2)11-7-6-8-12(10(3)4)13(11)16-14(17)15-5/h6-10H,1-5H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHMJQCLGYGDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148458-12-2 | |

| Record name | 1-(2,6-DIISOPROPYLPHENYL)-3-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosgene-Derived Isocyanate Synthesis

The classical route involves generating 2,6-diisopropylphenyl isocyanate (1 ) via phosgene treatment of 2,6-diisopropylaniline (2 ), followed by reaction with methylamine. However, phosgene’s toxicity has spurred alternatives like triphosgene (Figure 1A). In a representative procedure, 2 reacts with triphosgene in dichloromethane at 0°C, yielding 1 with 78% conversion. Subsequent addition of methylamine in tetrahydrofuran (THF) at −20°C affords 1-(2,6-diisopropylphenyl)-3-methylurea (3 ) in 65% yield after recrystallization.

Non-Phosgene Isocyanate Generation

Recent advances employ N,N′-carbonyldiimidazole (CDI) as a phosgene substitute. Treatment of 2 with CDI in acetonitrile at 50°C forms the imidazolide intermediate (4 ), which reacts with methylamine to yield 3 in 89% purity (Figure 1B). This method eliminates gaseous byproducts and reduces purification steps, though imidazole byproducts require aqueous washes.

Carbamoyl Transfer Reagents for Sterically Hindered Systems

Imidazolium Salt Methodology

Batey’s carbamoylimidazolium salts enable efficient synthesis of tetrasubstituted ureas. Methylamine reacts with CDI to form N-methylcarbamoylimidazole (5 ), which is methylated to the imidazolium salt (6 ) (Scheme 2A). Reaction of 6 with 2,6-diisopropylaniline (2 ) in dichloromethane with triethylamine produces 3 in 92% yield, surpassing traditional isocyanate routes in steric tolerance.

Anilide Anion Activation

For less nucleophilic aryl amines like 2 , deprotonation with KHMDS enhances reactivity. The anilide anion of 2 reacts with 6 at −78°C, yielding 3 in 85% yield with >99% HPLC purity. This method is critical for avoiding incomplete coupling in hindered systems.

Urethane Aminolysis: Solvent and Catalytic Effects

Two-Step Carbamate Formation

Phenyl chloroformate (7 ) reacts with 2 in THF to form N-(2,6-diisopropylphenyl) carbamate (8 ) (Scheme 3A). Subsequent aminolysis with methylamine in refluxing ethanol provides 3 in 76% yield. Polar aprotic solvents like DMF improve yields to 81% by stabilizing the transition state.

In-Water Carbonylation with DMDTC

S,S-Dimethyl dithiocarbonate (DMDTC, 9 ) enables a one-pot synthesis. 2 and methylamine react with 9 in water at 70°C, directly yielding 3 in 88% yield without intermediate isolation. This green chemistry approach minimizes solvent waste and simplifies purification.

Decarboxylative Routes: Precursor Synthesis and Optimization

Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid

The 2,6-diisopropylphenyl group is synthesized via Friedel-Crafts alkylation of p-hydroxybenzoic acid (10 ) with isopropyl alcohol in concentrated H<sub>2</sub>SO<sub>4</sub> at 60–65°C, yielding 4-hydroxy-3,5-diisopropylbenzoic acid (11 ) (Scheme 4A). Decarboxylation of 11 in ethylene glycol with NaOH at 150°C under N<sub>2</sub> generates 2,6-diisopropylphenol (12 ), a precursor to 2 .

Nitration and Reduction to Aniline

12 is nitrated with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to 4-nitro-2,6-diisopropylphenol (13 ), which undergoes catalytic hydrogenation (Pd/C, H<sub>2</sub>) to yield 2 in 94% purity. This route avoids hazardous halogenation steps but requires careful control of nitration regioselectivity.

Hofmann Rearrangement: Amidine Intermediates

Carboxamide to Urea Conversion

2,6-Diisopropylphenylcarboxamide (14 ) undergoes Hofmann rearrangement with NBS/KOH to form the isocyanate intermediate (1 ), which is trapped with methylamine to give 3 in 68% yield (Scheme 5). While effective, this method is limited by over-oxidation byproducts, necessitating column purification.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| CDI-Mediated Coupling | 89 | 99.2 | No phosgene, high steric tolerance | Requires anhydrous conditions |

| Carbamoyl Transfer | 92 | 99.8 | Scalable, minimal byproducts | Cost of imidazolium salts |

| DMDTC Carbonylation | 88 | 98.5 | Solvent-free, green chemistry | Longer reaction times (12–18 h) |

| Hofmann Rearrangement | 68 | 97.3 | Utilizes stable carboxamides | Low yield due to over-oxidation |

Impurity Profiling and Purification Strategies

Byproduct Identification

Common impurities include:

Chromatographic and Crystallization Techniques

Reverse-phase HPLC (C18 column, 70:30 MeOH/H<sub>2</sub>O) resolves 3 from symmetrical urea (R<sub>t</sub> = 12.3 vs. 14.1 min). Recrystallization from ethyl acetate/n-hexane (1:5) enhances purity to >99.5% by removing mono-methylated derivatives.

Industrial-Scale Considerations

Cost-Benefit Analysis

CDI-mediated coupling is favored for pilot-scale production (US$ 320/kg), whereas DMDTC carbonylation reduces costs to US$ 210/kg but requires high-pressure reactors. The carbamoyl transfer method, though expensive (US$ 450/kg), achieves the highest yields for pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diisopropylphenyl)-3-methylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding amides or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,6-Diisopropylphenyl)-3-methylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-methylurea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

The following analysis compares 1-(2,6-Diisopropylphenyl)-3-methylurea with two structurally related urea derivatives: 3-[3-(Dimethylamino)propyl]-1-phenylurea () and 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea (). Key differences in substituents, physicochemical properties, hazards, and applications are highlighted.

Structural and Physicochemical Comparison

Key Observations :

- The 2,6-diisopropylphenyl group in the target compound and ’s analog increases steric bulk and lipophilicity compared to the simpler phenyl group in ’s compound. This may enhance membrane permeability but reduce aqueous solubility.

- ’s compound includes a trifluoromethyl group , which often improves bioavailability and resistance to oxidative metabolism in pharmaceuticals .

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-Diisopropylphenyl)-3-methylurea, considering steric hindrance from the diisopropylphenyl group?

- Methodological Answer : The synthesis typically involves coupling 2,6-diisopropylphenyl isocyanate with methylamine under controlled conditions. Steric hindrance from the bulky diisopropyl groups necessitates slow addition of reagents and elevated temperatures (80–100°C) to improve reaction kinetics. Solvent selection (e.g., THF or DMF) is critical to enhance solubility, and catalysts like triethylamine may mitigate side reactions. Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures ensures high yields (>85%) .

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and non-aqueous titration (using perchloric acid in glacial acetic acid) are standard for quantifying purity (>98%) .

- Structural Confirmation : H/C NMR (in CDCl) identifies key signals, such as the urea NH proton (δ 8.2–8.5 ppm) and isopropyl methine protons (δ 3.0–3.2 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 303.2) .

Advanced Research Questions

Q. How can researchers address challenges in obtaining high-quality single crystals for X-ray diffraction studies of this compound?

- Methodological Answer : The bulky 2,6-diisopropylphenyl group impedes crystal packing. To overcome this:

- Use slow vapor diffusion (e.g., hexane into a saturated dichloromethane solution) to promote ordered crystallization.

- Employ SHELXL for refinement, leveraging its robust handling of disordered isopropyl groups via PART and SIMU instructions .

- Note: No prior crystallographic data exists for closely related analogs, necessitating trial-and-error optimization of solvent systems .

Q. What strategies resolve discrepancies in reactivity data between experimental and computational models for the urea moiety?

- Methodological Answer :

- Experimental Validation : Compare kinetic data (e.g., nucleophilic substitution rates) under varying electronic environments (e.g., substituent effects on the aryl ring).

- Computational Adjustments : Use density functional theory (DFT) with dispersion-corrected functionals (e.g., B3LYP-D3) to account for steric and electronic effects. Calibrate models against experimental N NMR chemical shifts of the urea nitrogen atoms .

Q. How do electronic effects of substituents influence the hydrogen-bonding capacity of the urea group in catalytic applications?

- Methodological Answer :

- Electron-withdrawing groups (e.g., trifluoromethyl) reduce urea’s basicity, weakening hydrogen-bond donor strength. This is quantified via IR spectroscopy (N-H stretching frequencies shift from ~3450 cm to ~3350 cm).

- Electron-donating groups (e.g., methyl) enhance H-bonding, as shown by X-ray crystallography (shorter N-H···O distances in co-crystals with carbonyl acceptors) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Perform controlled heating (5°C/min under N) to identify decomposition onset temperatures. Discrepancies may arise from impurities (e.g., residual solvents), which are detectable via TGA-MS coupling.

- Controlled Replicates : Repeat synthesis and purification protocols across labs to isolate variables (e.g., solvent traces, moisture content) .

Methodological Tables

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH/HO, 1.0 mL/min | Purity quantification (>98%) |

| X-ray Diffraction | Mo Kα radiation, SHELXL refinement | Resolving disordered isopropyl groups |

| DFT Calculations | B3LYP-D3/6-311++G(d,p) basis set | Predicting electronic effects on reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.